

Toxicological Profile of Vernolate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vernolate**

Cat. No.: **B132429**

[Get Quote](#)

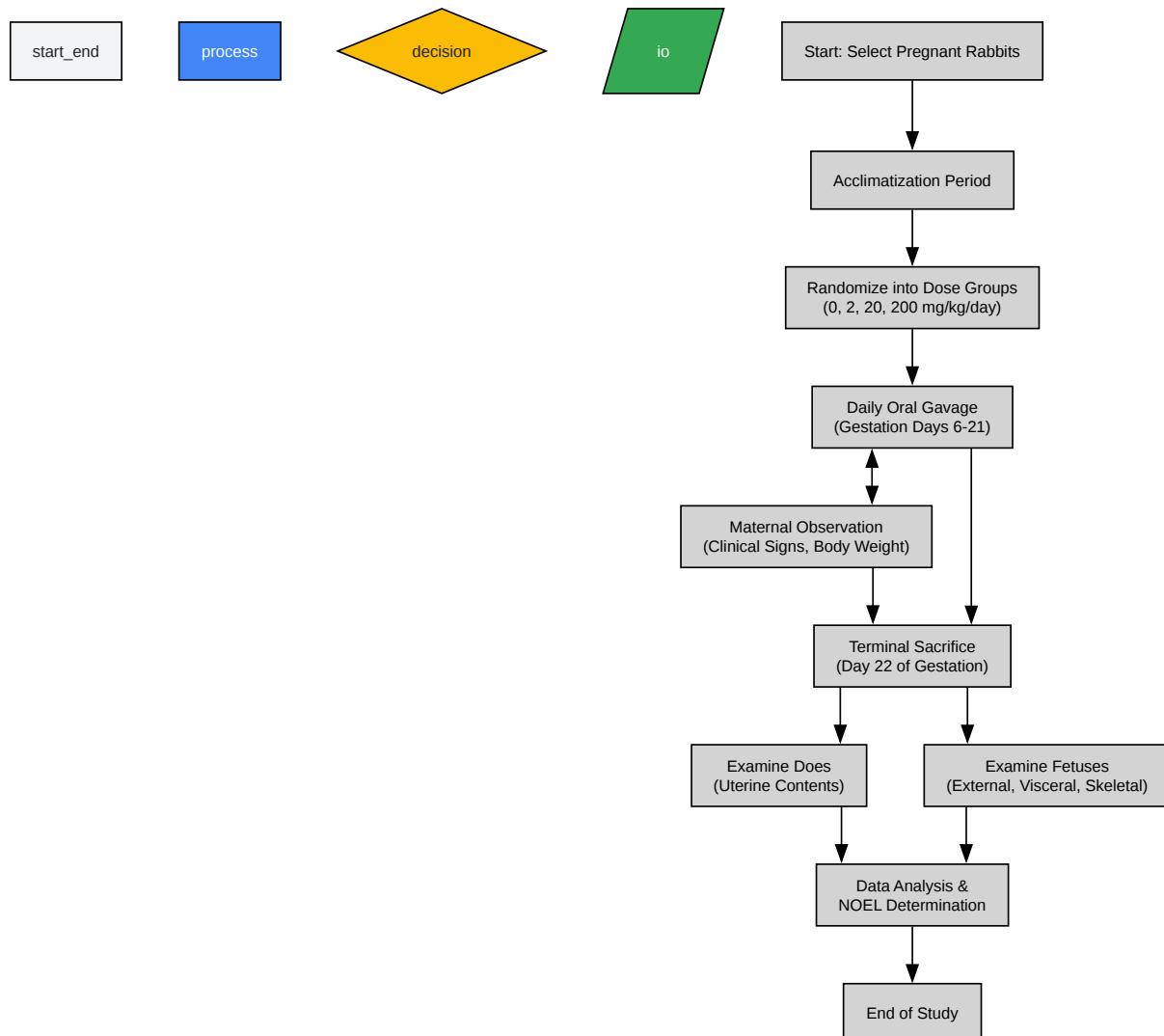
Executive Summary: **Vernolate** is a selective thiocarbamate herbicide primarily used for controlling grassy and broadleaf weeds in crops such as soybeans and peanuts.^{[1][2]} Its mode of action in target plants is the inhibition of lipid synthesis.^[3] As with any agrochemical, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicological effects of **vernolate** on various non-target organisms, including mammalian, avian, and aquatic species. It consolidates quantitative toxicity data, details relevant experimental methodologies, and illustrates key metabolic and experimental pathways to support researchers, scientists, and drug development professionals.

Toxicological Effects on Mammalian Species

Vernolate exhibits moderate acute oral toxicity in mammalian models. The primary mechanism of action appears to be distinct from its herbicidal activity, with evidence pointing towards the inhibition of key enzymes involved in detoxification pathways.

Quantitative Mammalian Toxicity Data

The following table summarizes the key quantitative toxicity values for **vernolate** in common laboratory animal models.


Metric	Species	Route	Value	Source
LD ₅₀ (Lethal Dose, 50%)	Rat	Oral	>1500 - 1780 mg/kg	[1] [3]
LD ₅₀ (Lethal Dose, 50%)	Rabbit	Dermal (Percutaneous)	>5000 mg/kg	[1]
NOEL (No-Observed-Effect Level)	Rat	Dietary (Short-term)	32 mg/kg	[3]
NOEL (No-Observed-Effect Level)	Rabbit	Oral (Maternal & Developmental)	200 mg/kg/day	[1]

Experimental Protocols

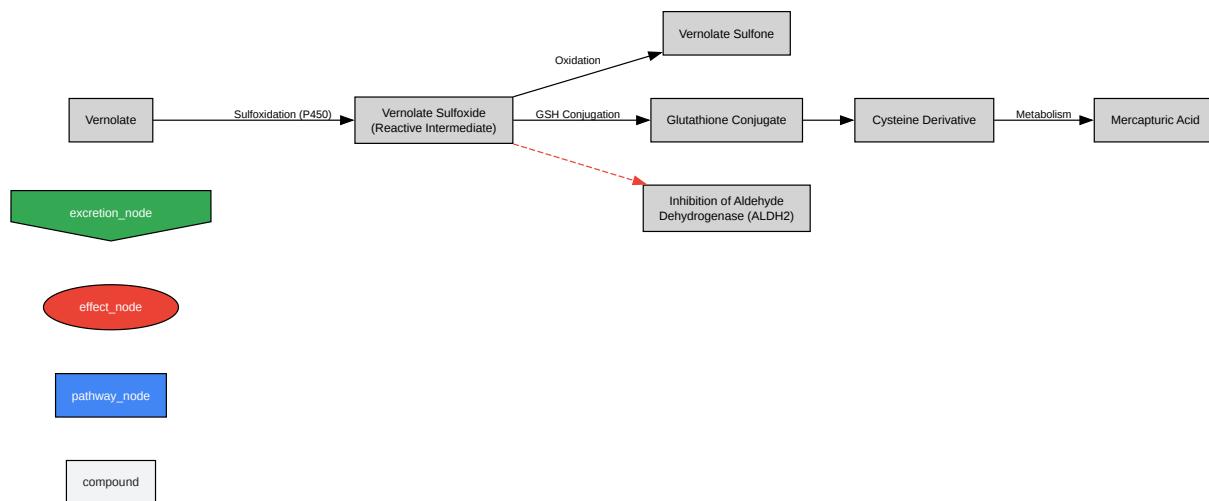
Detailed methodologies are critical for the interpretation and replication of toxicological studies. Below are summaries of protocols for key mammalian experiments.

Developmental Toxicity Study in Rabbits:

- Objective: To determine the potential for **vernolate** to cause adverse effects on pregnant females and their developing offspring.
- Methodology: Technical grade **vernolate** (97% purity) was administered to groups of 21-22 pregnant rabbits via oral gavage.[\[1\]](#) Dosing occurred daily from day 6 through day 21 of gestation.[\[1\]](#) The dosage groups were 0 (vehicle control, corn oil), 2, 20, and 200 mg/kg/day.[\[1\]](#) Throughout the study, maternal animals were observed for clinical signs of toxicity, body weight changes, and food consumption. At the end of the gestation period, does were euthanized, and a detailed examination of uterine contents was performed. Fetuses were examined for external, visceral, and skeletal abnormalities.
- Results: No adverse effects or toxicity were observed in either the maternal animals or the developing fetuses at any dose tested, leading to the establishment of a maternal and developmental NOEL of 200 mg/kg/day.[\[1\]](#)

[Click to download full resolution via product page](#)*Workflow for a Rabbit Developmental Toxicity Study.*

Mechanism of Action and Metabolism


In mammals, **vernolate**'s toxicity is not related to lipid synthesis but rather to its metabolism.

Thiocarbamates can be absorbed through the skin, mucous membranes, and the gastrointestinal and respiratory tracts.^[1] They are generally eliminated rapidly.^[1]

Two primary metabolic pathways have been proposed for thiocarbamates like **vernolate** in mammals:

- Sulfoxidation and Conjugation: The primary route involves the oxidation of the sulfur atom to a sulfoxide.^[1] This reactive intermediate can then be conjugated with glutathione (GSH). The resulting conjugate is further metabolized to a cysteine derivative and ultimately excreted as a mercapturic acid compound.^[1]
- Further Oxidation/Hydroxylation: The sulfoxide can be further oxidized to a sulfone. Alternatively, hydroxylation can occur, leading to compounds that enter the general carbon metabolic pool.^[1]

A key toxicological hypothesis for **vernolate** and other thiocarbamates is that their sulfoxide metabolites inhibit the mitochondrial enzyme aldehyde dehydrogenase (ALDH2) in the liver.^[1] This inhibition could lead to a disulfiram-like reaction in individuals also exposed to ethanol.^[1]

[Click to download full resolution via product page](#)

Proposed Metabolic Pathways of Vernolate in Mammals.

Ecotoxicology: Effects on Avian and Aquatic Life

Vernolate's potential impact on non-target wildlife is a key component of its environmental risk profile. It is considered relatively non-toxic to birds but slightly to moderately toxic to aquatic organisms.

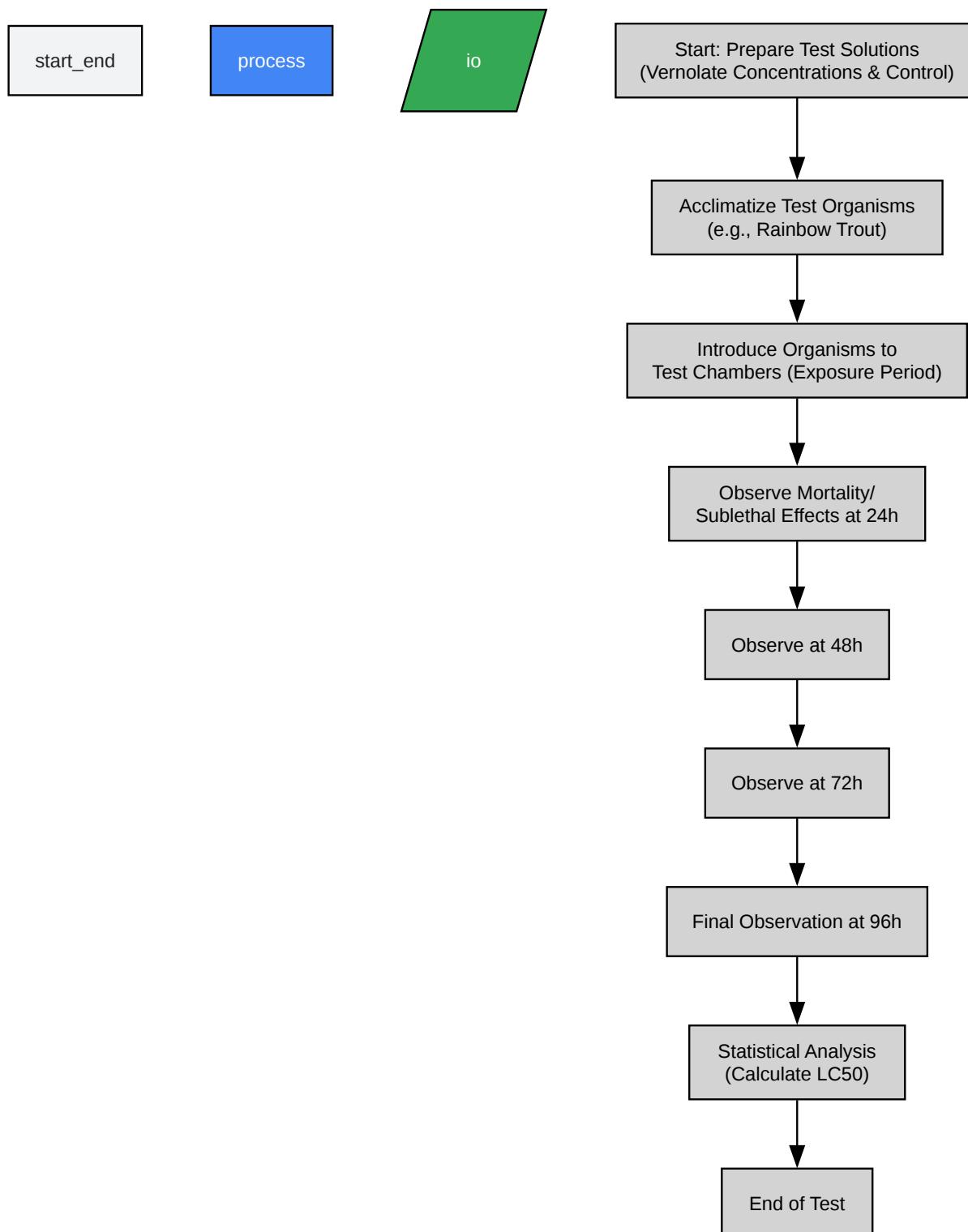
Avian Toxicity

Studies indicate a low level of acute toxicity for vernolate in avian species.

Metric	Species	Value	Test Conditions	Source
LD ₅₀ (Acute)	Colinus virginianus (Bobwhite Quail)	>14,500 mg/kg	Oral gavage	[3]
LC ₅₀ (Dietary)	Colinus virginianus (Bobwhite Quail)	12,000 ppm	7-day feed treatment (Technical Grade)	[2]
LC ₅₀ (Dietary)	Colinus virginianus (Bobwhite Quail)	14,500 ppm	7-day feed treatment (Vernolate 6E)	[2]

Experimental Protocol: Avian Dietary LC₅₀ Study

- Objective: To determine the concentration of **vernolate** in feed that is lethal to 50% of a test bird population over a defined period.
- Methodology: Based on standard protocols (e.g., OECD 205), groups of young birds (e.g., Bobwhite quail) are fed a diet containing various concentrations of the test substance for a period of five days. This is followed by a recovery period of at least three days on a normal diet. The study cited for **vernolate** involved a 7-day feed treatment.[2] Observations of mortality and clinical signs of toxicity are made daily. Body weight and food consumption are measured at the beginning and end of the exposure period. The LC₅₀ is calculated based on the observed mortality at the different dietary concentrations.


Aquatic Toxicity

Vernolate demonstrates a higher level of toxicity to aquatic organisms compared to terrestrial species, with invertebrates being particularly sensitive.

Metric	Species	Value	Test Conditions	Source
LC ₅₀ (96-hour)	Oncorhynchus mykiss (Rainbow Trout)	4.3 mg/L (active ingredient)	Static or flow-through	[2]
LC ₅₀ (96-hour)	Oncorhynchus mykiss (Rainbow Trout)	9.6 mg/L (technical grade)	Static or flow-through	[2]
LC ₅₀ (48-hour)	Cypridopsis vidua (Ostracod)	0.25 mg/L	Static bioassay, 21°C	[1]

Experimental Protocol: Aquatic Invertebrate Acute Immobilisation Test (e.g., Ostracod)

- Objective: To determine the concentration of a substance that causes immobilisation in 50% of the test invertebrates (EC₅₀) over a 48-hour period. The study cited for Cypridopsis vidua determined the LC₅₀.[1]
- Methodology: A static bioassay was conducted without aeration at 21°C in water with a hardness of 272 ppm as calcium carbonate.[1] Mature ostracods were exposed to a series of concentrations of technical **vernolate** (97.7%).[1] The number of dead or immobile organisms was recorded at 24 and 48 hours. From these observations, the 48-hour LC₅₀ was calculated with a 95% confidence limit.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vernolate | C18H31O3- | CID 25246088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - VERNOLATE [extoxnet.orst.edu]
- 3. Vernolate (Ref: R-106) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [Toxicological Profile of Vernolate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132429#toxicological-effects-of-vernonolate-on-non-target-organisms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

